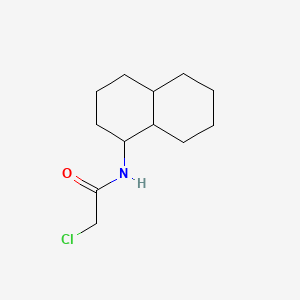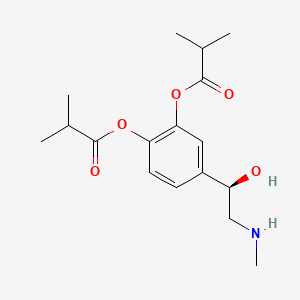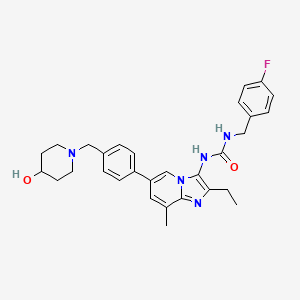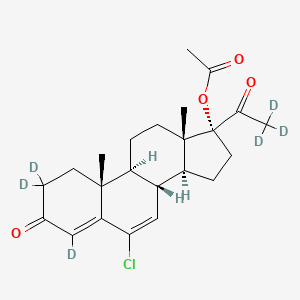
Chlormadinone acetate-d6-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlormadinone acetate-d6-1 is a deuterium-labeled derivative of chlormadinone acetate, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of chlormadinone acetate. The deuterium labeling allows for precise tracking and quantification in various biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlormadinone acetate-d6-1 involves the incorporation of deuterium atoms into the chlormadinone acetate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of chlormadinone acetate, followed by deuterium exchange reactions under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure high purity and yield. The final product undergoes rigorous quality control to confirm the incorporation of deuterium and the absence of impurities.
化学反応の分析
Types of Reactions
Chlormadinone acetate-d6-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
科学的研究の応用
Chlormadinone acetate-d6-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, enabling detailed studies of its absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Researchers use this compound to study the metabolic pathways of chlormadinone acetate, providing insights into its biotransformation and potential metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in the study of drug interactions and the optimization of pharmacokinetic properties.
Biological Studies: this compound is used in various biological studies to investigate its effects on different biological targets and pathways.
作用機序
Chlormadinone acetate-d6-1 exerts its effects through its interaction with the progesterone receptor. Upon binding to the receptor, it activates a series of molecular pathways that regulate gene expression and cellular functions. The compound also exhibits antiandrogenic properties by antagonizing the androgen receptor, thereby inhibiting the effects of androgens.
類似化合物との比較
Chlormadinone acetate-d6-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone acetate: The non-deuterated form of this compound, used in various medical applications.
Norethisterone: Another synthetic progestogen with similar pharmacological properties.
Norgestrel: A synthetic progestogen used in hormonal contraceptives.
The deuterium labeling of this compound provides enhanced stability and allows for more precise tracking in research studies, making it a valuable tool in scientific research.
特性
分子式 |
C23H29ClO4 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i1D3,5D2,11D |
InChIキー |
QMBJSIBWORFWQT-NOWNLCQXSA-N |
異性体SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


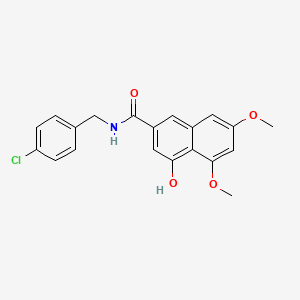

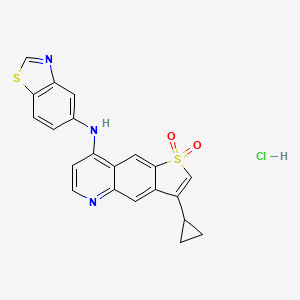


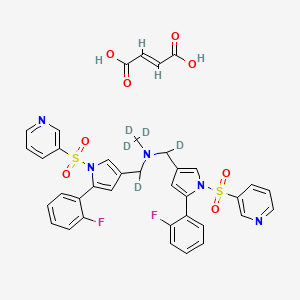
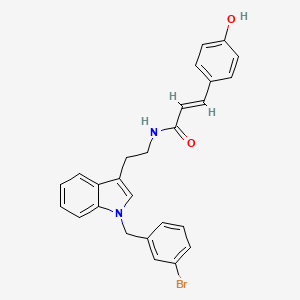
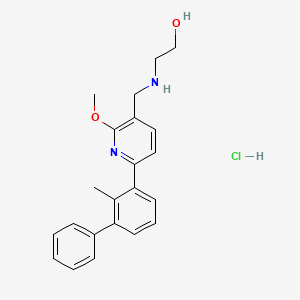
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

